2-(5-bromo-2-methoxyphenyl)-9-ethoxy-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione
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Overview
Description
2-(5-bromo-2-methoxyphenyl)-9-ethoxy-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione is a complex organic compound that belongs to the class of chromeno[2,3-d]pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-bromo-2-methoxyphenyl)-9-ethoxy-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione typically involves multi-step organic reactions. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of advanced catalytic systems, controlled reaction environments, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(5-bromo-2-methoxyphenyl)-9-ethoxy-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(5-bromo-2-methoxyphenyl)-9-ethoxy-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: It is explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(5-bromo-2-methoxyphenyl)-9-ethoxy-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to specific receptors, leading to changes in cellular processes and biological effects .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 4-(5-bromo-2-methoxyphenyl)pyrimidin-2-amine
- 4-(5-fluoro-2-methoxyphenyl)pyrimidin-2-amine
- 4-(2-methoxyphenyl)pyrimidin-2-amine
Uniqueness
What sets 2-(5-bromo-2-methoxyphenyl)-9-ethoxy-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione apart is its unique structural features and the specific biological activities it exhibits. Its combination of functional groups and molecular framework provides distinct properties that can be leveraged for various applications in research and industry.
Properties
Molecular Formula |
C20H17BrN2O3S |
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Molecular Weight |
445.3 g/mol |
IUPAC Name |
2-(5-bromo-2-methoxyphenyl)-9-ethoxy-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione |
InChI |
InChI=1S/C20H17BrN2O3S/c1-3-25-16-6-4-5-11-9-14-19(26-17(11)16)22-18(23-20(14)27)13-10-12(21)7-8-15(13)24-2/h4-8,10H,3,9H2,1-2H3,(H,22,23,27) |
InChI Key |
GPIUBAPCMZIANK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC2=C1OC3=C(C2)C(=S)N=C(N3)C4=C(C=CC(=C4)Br)OC |
Origin of Product |
United States |
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